molecular formula C15H16ClNO4 B2532443 5-chloro-N-[3-(furan-2-yl)-3-hydroxypropyl]-2-methoxybenzamide CAS No. 1354500-83-6

5-chloro-N-[3-(furan-2-yl)-3-hydroxypropyl]-2-methoxybenzamide

Cat. No.: B2532443
CAS No.: 1354500-83-6
M. Wt: 309.75
InChI Key: RMSRDRUXGHRLEI-UHFFFAOYSA-N
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Description

5-chloro-N-[3-(furan-2-yl)-3-hydroxypropyl]-2-methoxybenzamide is an organic compound that belongs to the class of benzamides It features a furan ring, a benzamide moiety, and a hydroxypropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[3-(furan-2-yl)-3-hydroxypropyl]-2-methoxybenzamide typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Attachment of the Hydroxypropyl Group: The hydroxypropyl group can be introduced via a nucleophilic substitution reaction using appropriate alkyl halides.

    Formation of the Benzamide Moiety: The benzamide moiety is formed by reacting the appropriate amine with a benzoyl chloride derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and employing catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form furanones.

    Reduction: The benzamide moiety can be reduced to form corresponding amines.

    Substitution: The chlorine atom on the benzene ring can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

5-chloro-N-[3-(furan-2-yl)-3-hydroxypropyl]-2-methoxybenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-chloro-N-[3-(furan-2-yl)-3-hydroxypropyl]-2-methoxybenzamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-N-[3-(furan-2-yl)-3-hydroxypropyl]-2-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

5-chloro-N-[3-(furan-2-yl)-3-hydroxypropyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO4/c1-20-13-5-4-10(16)9-11(13)15(19)17-7-6-12(18)14-3-2-8-21-14/h2-5,8-9,12,18H,6-7H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMSRDRUXGHRLEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NCCC(C2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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